An In-depth Technical Guide to 2,3,5-Trimethylpyrazine-d9
An In-depth Technical Guide to 2,3,5-Trimethylpyrazine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylpyrazine-d9 is the deuterated form of 2,3,5-trimethylpyrazine (B81540), a naturally occurring volatile organic compound found in a variety of roasted and fermented foods. Due to its isotopic labeling, 2,3,5-trimethylpyrazine-d9 serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of its non-deuterated counterpart and other flavor compounds in complex matrices. Its use significantly improves the accuracy and precision of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive overview of the technical details of 2,3,5-trimethylpyrazine-d9, including its chemical properties, synthesis, relevant biological pathways, and detailed experimental protocols for its application.
Chemical and Physical Properties
2,3,5-Trimethylpyrazine-d9 is a stable, isotopically labeled compound with physical properties very similar to its non-deuterated analog. The primary difference lies in its molecular weight due to the replacement of nine hydrogen atoms with deuterium (B1214612).
| Property | Value | Reference |
| Chemical Name | 2,3,5-Trimethylpyrazine-d9 | |
| Synonyms | 2,3,5-Tris(methyl-d3)pyrazine | |
| CAS Number | 85735-49-5 | [1] |
| Molecular Formula | C₇HD₉N₂ | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 171-172 °C (for non-deuterated) | [3] |
| Density | 0.979 g/mL at 25 °C (for non-deuterated) | [3] |
| Solubility | Soluble in organic solvents | [4] |
| Isotopic Purity | Typically ≥98% (as specified by supplier) | [5] |
Synthesis of 2,3,5-Trimethylpyrazine-d9
Proposed Experimental Protocol:
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Synthesis of Deuterated 1,2-Diaminopropane (B80664) (1,2-Diaminopropane-d7): This precursor could be synthesized from a deuterated starting material such as acetone-d6. A multi-step synthesis involving reductive amination or other established methods for amine synthesis would be employed, using deuterated reagents to ensure the incorporation of deuterium atoms.
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Synthesis of Deuterated 2,3-Butanedione (2,3-Butanedione-d6): This can be achieved through the oxidation of 2-butanone-d8, which is commercially available.
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Condensation Reaction:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-diaminopropane-d7 in a suitable anhydrous solvent such as ethanol-d6.
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of 2,3-butanedione-d6 (B143847) to the cooled solution with constant stirring.
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Allow the reaction to proceed at low temperature for several hours, followed by gradual warming to room temperature.
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Dehydrogenation:
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The resulting dihydropyrazine (B8608421) intermediate is then dehydrogenated to form the aromatic pyrazine (B50134) ring. This can be achieved by heating the reaction mixture in the presence of a suitable catalyst, such as palladium on carbon, or by air oxidation.[6]
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Purification:
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The crude product is purified by distillation or column chromatography to yield pure 2,3,5-Trimethylpyrazine-d9.
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Characterization:
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The final product is characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.
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Biological Significance and Metabolic Pathway
The non-deuterated 2,3,5-trimethylpyrazine is a known metabolite in various microorganisms, particularly in Bacillus subtilis, where it contributes to the characteristic aroma of fermented foods.[7] The biosynthetic pathway involves the condensation of two key precursors derived from amino acid and carbohydrate metabolism: aminoacetone (from L-threonine) and acetoin (B143602) (from pyruvate).[7][8]
Caption: Biosynthetic pathway of 2,3,5-Trimethylpyrazine in Bacillus subtilis.
Application as an Internal Standard in GC-MS Analysis
2,3,5-Trimethylpyrazine-d9 is an ideal internal standard for the quantification of volatile and semi-volatile compounds, especially pyrazines, in complex food and biological matrices. Its chemical similarity to the analytes of interest ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer.
Experimental Protocol: Quantification of 2,3,5-Trimethylpyrazine in Coffee using GC-MS
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Preparation of Standard Solutions:
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Prepare a stock solution of 2,3,5-Trimethylpyrazine (non-deuterated) in methanol (B129727) at a concentration of 1 mg/mL.
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Prepare a stock solution of 2,3,5-Trimethylpyrazine-d9 in methanol at a concentration of 1 mg/mL.
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Create a series of calibration standards by serially diluting the 2,3,5-Trimethylpyrazine stock solution and adding a constant, known amount of the 2,3,5-Trimethylpyrazine-d9 internal standard solution to each.
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Sample Preparation:
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Weigh 1 gram of finely ground coffee into a headspace vial.
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Add a known amount of the 2,3,5-Trimethylpyrazine-d9 internal standard solution directly to the coffee grounds.
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Seal the vial immediately.
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Headspace Solid-Phase Microextraction (HS-SPME):
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Incubate the vial at a constant temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.
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Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.
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GC-MS Analysis:
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Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
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Use a suitable capillary column (e.g., DB-WAX) for chromatographic separation.
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Set the oven temperature program to achieve good separation of the target analytes. A typical program might be: start at 40°C (hold for 3 min), ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min (hold for 10 min).[9]
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of 2,3,5-Trimethylpyrazine (m/z 122) and 2,3,5-Trimethylpyrazine-d9 (m/z 131).
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Data Analysis:
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Integrate the peak areas of the analyte and the internal standard.
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Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.
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Determine the concentration of 2,3,5-Trimethylpyrazine in the coffee sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
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Caption: Workflow for the quantification of volatile compounds using an internal standard.
Spectral Data
¹H-NMR Spectroscopy:
In a ¹H-NMR spectrum of 2,3,5-Trimethylpyrazine-d9, the characteristic signals for the methyl protons would be absent due to the substitution with deuterium. A residual signal from any non-deuterated impurity might be observed. The singlet for the aromatic proton on the pyrazine ring would remain.
Mass Spectrometry:
The electron ionization (EI) mass spectrum of 2,3,5-Trimethylpyrazine-d9 is expected to show a molecular ion peak at m/z 131. The fragmentation pattern would be similar to that of the non-deuterated compound, with fragments showing a mass shift corresponding to the number of deuterium atoms they retain.
| Ion Fragment (Non-deuterated) | m/z (Non-deuterated) | Expected m/z (d9) |
| [M]⁺ | 122 | 131 |
| [M-CH₃]⁺ | 107 | 113 |
| [M-HCN]⁺ | 95 | 104 |
Conclusion
2,3,5-Trimethylpyrazine-d9 is a powerful analytical tool for researchers in the fields of food science, flavor chemistry, and drug metabolism. Its utility as an internal standard in mass spectrometry-based methods provides a high degree of accuracy and precision in the quantification of volatile and semi-volatile analytes. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its biological context, and detailed experimental protocols for its application. As the demand for highly accurate analytical methods continues to grow, the importance of isotopically labeled standards like 2,3,5-Trimethylpyrazine-d9 will undoubtedly increase.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]
- 3. 2,3,5-三甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy Bulk - 2,3,5-Trimethylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]
- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
